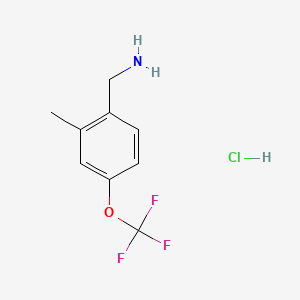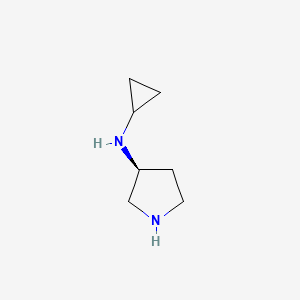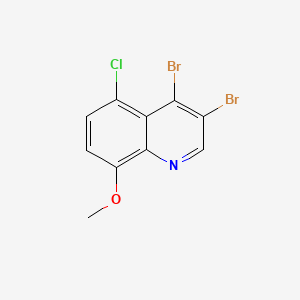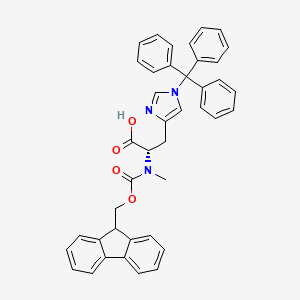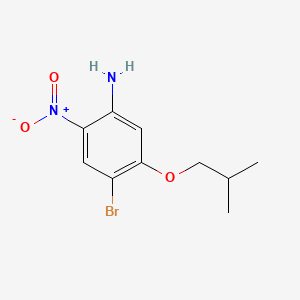
4-Bromo-5-isobutoxy-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-isobutoxy-2-nitroaniline is an organic compound with the molecular formula C10H13BrN2O3 It is characterized by the presence of a bromine atom, an isobutoxy group, and a nitro group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-isobutoxy-2-nitroaniline typically involves a multi-step process starting from commercially available precursors. One common method includes the nitration of 4-bromoaniline to introduce the nitro group, followed by the alkylation of the resulting 4-bromo-2-nitroaniline with isobutyl bromide under basic conditions to form the isobutoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
4-Bromo-5-isobutoxy-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 4-Amino-5-isobutoxy-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinone derivatives of the original compound.
科学研究应用
4-Bromo-5-isobutoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism of action of 4-Bromo-5-isobutoxy-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and isobutoxy groups may influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-2-nitroaniline: Lacks the isobutoxy group, making it less hydrophobic and potentially altering its reactivity and applications.
4-Bromo-5-methoxy-2-nitroaniline: Contains a methoxy group instead of an isobutoxy group, which may affect its steric and electronic properties.
4-Chloro-5-isobutoxy-2-nitroaniline: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
Uniqueness
4-Bromo-5-isobutoxy-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isobutoxy group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes or hydrophobic pockets in proteins. The bromine atom provides a site for further functionalization through substitution reactions, while the nitro group can participate in redox reactions, making the compound versatile for various applications.
属性
IUPAC Name |
4-bromo-5-(2-methylpropoxy)-2-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3/c1-6(2)5-16-10-4-8(12)9(13(14)15)3-7(10)11/h3-4,6H,5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGXHKAMMVBZGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681493 |
Source


|
| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-43-6 |
Source


|
| Record name | 4-Bromo-5-(2-methylpropoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
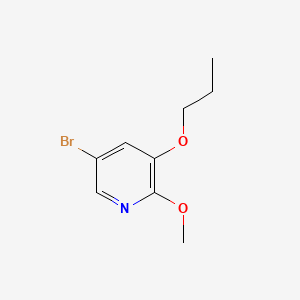
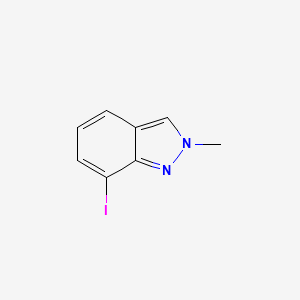
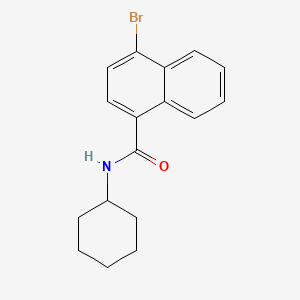
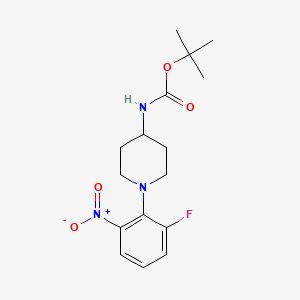
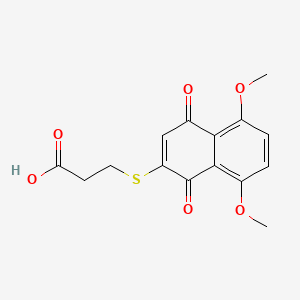
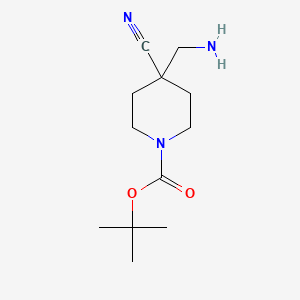
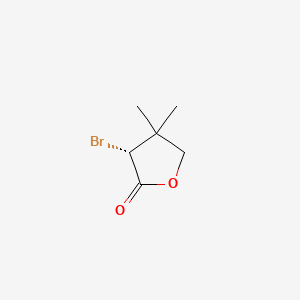
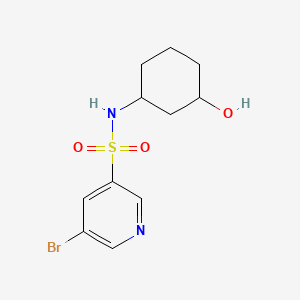
![4-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B566759.png)
